N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound that features a brominated phenyl group, a pyridinyl ether, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:
Bromination: Introduction of a bromine atom to the 4-position of the phenyl ring.
Methylation: Addition of a methyl group to the 3-position of the phenyl ring.
Formation of Pyridinyl Ether: Coupling of the brominated and methylated phenyl ring with a pyridin-2-ol to form the pyridinyl ether linkage.
Amidation: Reaction of the resulting intermediate with benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridinyl ring.
Reduction: Reduction reactions could target the nitro group if present or reduce the bromine atom.
Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide
- N-(4-bromo-3-methylphenyl)-3-(pyridin-3-yloxy)benzamide
Uniqueness
N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide is unique due to its specific substitution pattern and the presence of both bromine and pyridinyl ether functionalities, which may confer distinct chemical and biological properties.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or specific journal articles would be necessary.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2/c1-13-11-15(8-9-17(13)20)22-19(23)14-5-4-6-16(12-14)24-18-7-2-3-10-21-18/h2-12H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRUWBGABDHBAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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